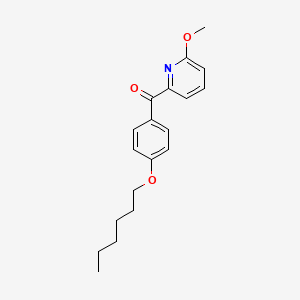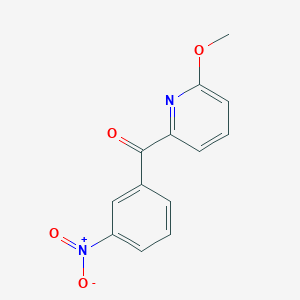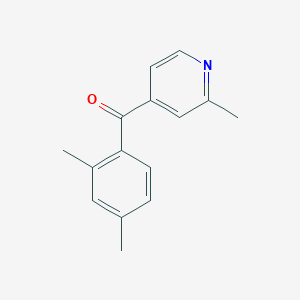
2-(4-Isopropylbenzoyl)-6-methoxypyridine
Übersicht
Beschreibung
2-(4-Isopropylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular weight of 225.29 . Its IUPAC name is (4-isopropylphenyl)(2-pyridinyl)methanone .
Synthesis Analysis
The synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine involves a multi-step reaction . The first step involves the use of magnesium and iodine in tetrahydrofuran, followed by a reaction in tetrahydrofuran at 0 - 20 °C . The second step involves the use of pyridinium chlorochromate in dichloromethane at 20 °C .Wissenschaftliche Forschungsanwendungen
- Field : Medical Research
- Application : 2-(4-Isopropylbenzoyl)-6-methoxypyridine is used in the synthesis of phthalazines and phthalazine hybrids, which have significant biological activities and pharmacological properties .
- Method : The compound is used as a precursor to construct a novel series of phthalazinones bearing various valuable functional groups in excellent yields via several simple and promising approaches .
- Results : The newly synthesized phthalazines were screened against different microbial strains; namely, Gram-negative and Gram-positive bacteria utilizing Amoxicillin as a standard drug .
Antimicrobial Agents
- Field : Organic Chemistry
- Application : 2-(4-Isopropylbenzoyl)-6-methoxypyridine is used in the synthesis of phthalazines, a class of bicyclic N-heterocycles .
- Method : The compound is used as a precursor to construct a novel series of phthalazinones bearing various valuable functional groups in excellent yields via several simple and promising approaches .
- Results : The newly synthesized phthalazines reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant .
- Field : Pharmaceutical Chemistry
- Application : Phthalazines, for which 2-(4-Isopropylbenzoyl)-6-methoxypyridine is a precursor, are popular pharmacophores as they are the core chemical motifs in many commercially available drugs .
- Method : The compound is used in the synthesis of drugs such as Azelastin (antihistamine), Vatalanib (vascular endothelial growth factor receptor (VEGFR) inhibitor), and Hydralazine (antihypertensive agent) .
- Results : These drugs have shown significant therapeutic effects .
Synthesis of Phthalazines
Pharmacophores in Commercial Drugs
- Field : Biochemistry
- Application : Phthalazine derivatives, for which 2-(4-Isopropylbenzoyl)-6-methoxypyridine is a precursor, are considered as p38MAP kinase inhibitors .
- Method : The compound is used in the synthesis of drugs that inhibit the p38MAP kinase, a protein involved in cellular responses to stress and inflammation .
- Results : These inhibitors have shown significant therapeutic effects .
- Field : Neuropharmacology
- Application : Phthalazine derivatives are selective binders of GABA receptors .
- Method : The compound is used in the synthesis of drugs that bind selectively to GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system .
- Results : These selective binders have shown significant therapeutic effects .
p38MAP Kinase Inhibitors
Selective Binders of Gamma-Aminobutyric Acid (GABA) Receptors
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-4-6-15(17-14)19-3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUISMZZDQEFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195037 | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)-6-methoxypyridine | |
CAS RN |
1187167-25-4 | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















